2-Fluoropyridin-4-amine dihydrochloride

Description

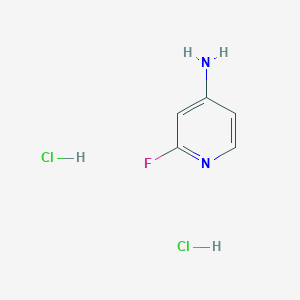

2-Fluoropyridin-4-amine dihydrochloride is a fluorinated pyridine derivative with a fluorine atom at the 2-position and an amine group at the 4-position of the pyridine ring, stabilized as a dihydrochloride salt. The dihydrochloride salt form improves aqueous solubility, making it advantageous for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

2-fluoropyridin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.2ClH/c6-5-3-4(7)1-2-8-5;;/h1-3H,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMIVOIUKCWEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis from 2-Pyridine Carboxylic Acid

- Starting Material : 2-Pyridine carboxylic acid.

- Process :

- Introduction of fluorine at the 2-position of the pyridine ring.

- Conversion of the carboxylic acid group to an amine at the 4-position.

- Formation of the dihydrochloride salt to enhance solubility.

- Reaction Conditions : Careful control of temperature and pH during each step.

- Catalysts and Solvents : Use of appropriate catalysts and polar solvents to facilitate reactions and improve yields.

This method is widely used in research-grade synthesis due to its reliability and scalability.

Hydrazine Monohydrate Route via Fluorinated Pyridine Derivatives

- Starting Material : 3-substituted-2,5,6-trifluoropyridine.

- Step 1 : Reaction with hydrazine monohydrate to produce 2-hydrazino-3-substituted-5,6-difluoropyridine.

- Conditions: 30–100 °C, 2–8 hours.

- Solvent: C1-C4 alkyl alcohols (methanol, ethanol, etc.) in 3–7 fold weight excess.

- Hydrazine amount: 3–8 equivalents relative to starting material.

- Step 2 : Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst.

- Conditions: 15–25 °C, 10–24 hours.

- Solvent: C1-C4 alkyl alcohols, 20–30 fold weight excess.

- Catalyst amount: 5–12 equivalents relative to hydrazino compound.

- Optional Step : Dehydrazination using aqueous copper sulfate in acetic acid to modify intermediate fluoropyridines.

- Conditions: 0–40 °C, 12–40 hours.

This method offers mild reaction conditions and improved purity compared to traditional high-temperature aqueous ammonia amination, making it suitable for preparing 2-aminopyridine derivatives including 2-fluoropyridin-4-amine.

Ammonia-Based Fluoropyridine Amination (Patent CN112552233A)

- Starting Material : Fluoropyridine derivatives such as 4-fluoropyridine-2-carboxylic acid or related amides.

- Method : Amination using ammonia under controlled conditions.

- Key Features :

- Use of ammonia or ammonium salts for nucleophilic substitution of fluorine.

- Catalysts such as zinc or other metals may be employed.

- Reaction parameters optimized to prevent degradation and maximize substitution.

- Salt formation (dihydrochloride) occurs post-amine introduction to stabilize the product.

This method is under patent and offers an alternative route focusing on direct amination of fluoropyridines with ammonia, potentially useful for industrial scale-up.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multi-step from 2-pyridine carboxylic acid | 2-Pyridine carboxylic acid | Fluorinating agents, amination reagents | Controlled temp & pH, polar solvents | Reliable, scalable, well-studied | Multi-step, moderate complexity |

| Hydrazine monohydrate route | 3-substituted-2,5,6-trifluoropyridine | Hydrazine monohydrate, Raney nickel | Mild temp (15–100 °C), alcoholic solvents | Mild conditions, high purity | Requires hydrazine handling |

| Ammonia-based amination (Patent) | Fluoropyridine derivatives (e.g., 4-fluoropyridine-2-carboxylic acid) | Ammonia, zinc catalyst | Controlled temp, aqueous medium | Direct amination, potential for scale-up | Patent-restricted, may need optimization |

Research Findings and Notes

- The hydrazine monohydrate method provides a mild and efficient pathway to 2-aminopyridine derivatives, reducing harsh conditions and improving product purity compared to classical high-temperature ammonia amination.

- Control of solvent type and volume, catalyst loading, and reaction time is critical to optimize yield and minimize side products.

- The dihydrochloride salt form enhances solubility in polar solvents, facilitating handling and further applications in pharmaceutical synthesis.

- The multi-step synthesis from 2-pyridine carboxylic acid remains a standard approach in research labs due to the availability of starting materials and established protocols.

- Patent CN112552233A describes a synthetic method focusing on ammonia substitution on fluoropyridines, which may offer industrial advantages but requires further development for broad application.

Chemical Reactions Analysis

2-Fluoropyridin-4-amine dihydrochloride undergoes various chemical reactions, including substitution reactions. The presence of the fluorine atom in the aromatic ring makes it less reactive than its chlorinated and brominated analogues . Common reagents used in these reactions include acetic anhydride and Bu4N+F− in DMF. Major products formed from these reactions include 2-fluoro-3-bromopyridine and 2-amino-5-fluoropyridine .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-Fluoropyridin-4-amine dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substitution enhances the pharmacological properties of the resulting drugs. For instance, it has been utilized in the development of inhibitors for human neuronal nitric oxide synthase (hnNOS), which are potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: hnNOS Inhibitors

A study reported the development of a series of potent hnNOS inhibitors based on a 2-aminopyridine scaffold. Modifications at the 4-position significantly improved their potency and selectivity . The incorporation of 2-fluoropyridin-4-amine derivatives was instrumental in enhancing the pharmacokinetic properties of these inhibitors.

Biological Research

Neurotoxin Antidotes

Recent research has highlighted aminopyridines, including derivatives of 2-fluoropyridin-4-amine, as potential treatments for botulism. The clinically approved drug 3,4-diaminopyridine (3,4-DAP) has shown promise in reversing the effects of botulinum neurotoxin (BoNT) by restoring respiratory function in affected models . This opens avenues for further exploration into aminopyridine derivatives with enhanced therapeutic efficacy.

Table: Comparison of Aminopyridines in Botulism Treatment

| Compound | Therapeutic Efficacy | Mechanism of Action |

|---|---|---|

| 3,4-DAP | High | Reverses diaphragm paralysis |

| 2-Fluoropyridin-4-amine | Moderate | Similar mechanism to 3,4-DAP |

| Other Aminopyridines | Variable | Dependent on specific modifications |

Material Science

Development of Advanced Materials

In material science, this compound is being explored for its potential in creating advanced materials with unique properties, such as conductive polymers. The fluorine atom plays a significant role in altering the electronic properties of polymers, making them suitable for applications in electronics and sensors.

Industrial Applications

Synthesis of Agrochemicals

The compound is also employed in the synthesis of various agrochemicals. Its ability to modify biological pathways makes it valuable in developing herbicides and pesticides that target specific plant enzymes or receptors.

Chemical Reactions and Mechanisms

The compound participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and materials science.

Table: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of fluorine with other nucleophiles |

| Coupling Reactions | Formation of complex molecules |

| Oxidation/Reduction | Production of different derivatives |

Mechanism of Action

The mechanism of action of 2-Fluoropyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound’s structure enhances its ability to interact with biological molecules, potentially leading to therapeutic effects. detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-Fluoropyridin-2-amine

- Properties : Lower solubility in aqueous media compared to dihydrochloride salts due to the absence of ionic counterions. Molecular weight: 128.12 g/mol.

- Applications : Used as a research chemical in organic synthesis and medicinal chemistry .

2-Fluoro-6-methoxypyridin-4-amine

- Structure : Fluorine at 2-position, methoxy group at 6-position, and amine at 4-position.

- Properties: Molecular weight 156.14 g/mol.

- Applications : Intermediate in the synthesis of complex heterocycles .

2-(Difluoromethyl)pyridin-4-amine Hydrochloride

Dihydrochloride Salts of Pyridine/Pyrimidine Amines

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Structure : Pyrrolidine substituent at 4-position, amine at 3-position.

- Properties : Molecular weight 236.14 g/mol. High water solubility due to dihydrochloride salt form. Used in pharmaceutical research but requires strict safety protocols for handling .

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

Fluorinated Pyrimidine Analogs

2-Chloropyrimidin-4-amine

- Structure : Chlorine at 2-position, amine at 4-position.

- Properties: Chlorine’s electronegativity enhances halogen bonding in drug-target interactions. Agricultural and pharmaceutical relevance noted in crystallographic studies .

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride

Comparative Data Table

Key Research Findings and Trends

Electronic Effects : Fluorine and other electronegative substituents enhance binding affinity in drug-receptor interactions by polarizing the aromatic ring .

Solubility and Stability : Dihydrochloride salts improve aqueous solubility and shelf-life compared to free bases, critical for formulation in drug delivery systems .

Structural Diversity : Substitutions like trifluoromethyl or methoxy groups tailor compounds for specific applications, such as kinase inhibitors or agrochemicals .

Biological Activity

2-Fluoropyridin-4-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C5H7Cl2FN2) is characterized by the presence of a fluorine atom and an amine group on the pyridine ring. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

Inhibition of Kinases

Research has demonstrated that 2-fluoropyridin-4-amine derivatives can act as selective inhibitors for various kinases. Notably, compounds derived from this structure have shown promising results in inhibiting the Rho-associated protein kinases ROCK1 and ROCK2. These kinases are involved in numerous cellular processes, including cytoskeletal dynamics and cell migration.

A study reported that specific analogs of 2-fluoropyridin-4-amine exhibited IC50 values in the low micromolar range against ROCK1 and ROCK2, indicating potent inhibitory activity. The structure-activity relationship (SAR) analysis revealed that substitutions at the 2-position significantly influenced potency and selectivity against these kinases .

| Compound | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity |

|---|---|---|---|

| 2-FPA-DHCl | 0.085 µM | 0.012 µM | High |

| Analog A | 0.11 µM | 0.34 µM | Moderate |

| Analog B | 0.72 µM | >20 µM | Low |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain derivatives can inhibit the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses. In vitro assays demonstrated that these compounds could reduce TNF-α release from stimulated human whole blood, highlighting their potential as anti-inflammatory agents .

Case Study 1: Dual ROCK Inhibitors

In a medicinal chemistry program aimed at developing dual inhibitors for ROCK1 and ROCK2, researchers synthesized several derivatives of 2-fluoropyridin-4-amine. These compounds were evaluated for their efficacy in cellular models, showing significant reductions in cell migration and proliferation associated with cancer metastasis . The most potent compound from this series was identified as having an IC50 value of 0.085 µM for ROCK1 and 0.014 µM for ROCK2.

Case Study 2: Inhibition of p38 MAP Kinase

Another study focused on the optimization of pyridinylimidazole-type inhibitors based on the structure of 2-fluoropyridin-4-amine. The optimized compounds demonstrated enhanced inhibitory activity against p38 MAP kinase, with selectivity over other kinases being confirmed through extensive SAR studies . The biological data indicated that modifications at the pyridine ring could lead to improved therapeutic profiles.

Safety and Toxicity

Toxicological assessments have indicated that while this compound shows promising biological activity, careful evaluation of its safety profile is essential. Preliminary studies suggest moderate toxicity levels; however, further investigations are required to establish a comprehensive safety profile .

Q & A

Q. What are the recommended synthetic routes for 2-fluoropyridin-4-amine dihydrochloride, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination or nucleophilic substitution of pyridine derivatives. For example, substituting chlorine with fluorine on a pyridine scaffold using reagents like KF or CsF in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C . Post-synthesis, the free base is converted to the dihydrochloride salt via HCl gas or aqueous HCl treatment. Key factors affecting yield include reaction temperature, stoichiometry of fluorinating agents, and purification methods (e.g., recrystallization from ethanol/water mixtures). Impurities such as unreacted starting materials or dehalogenated by-products should be monitored via HPLC or LC-MS .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a mixed-mode column (e.g., Primesep 100) with a mobile phase of water/acetonitrile and a sulfuric acid buffer (pH ~2.5). Detect at 200–220 nm for optimal UV absorption .

- NMR : Confirm the presence of the fluorine atom (¹⁹F NMR, δ -120 to -150 ppm) and aromatic protons (¹H NMR, δ 6.5–8.5 ppm). The dihydrochloride form will show broad NH peaks due to protonation .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 112.11 (free base) and [M+2HCl+H]⁺ at m/z 185.03 (dihydrochloride) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during fluorination?

- Methodological Answer :

- Temperature Control : Higher temperatures (>100°C) accelerate fluorination but may promote side reactions (e.g., ring-opening). Use microwave-assisted synthesis for precise thermal control .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluoride ion reactivity in non-polar solvents .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track the disappearance of starting materials and adjust reaction times dynamically .

Q. How should conflicting spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?

- Methodological Answer :

- Impurity Profiling : Run high-resolution LC-MS to identify isotopic patterns of halogenated by-products (e.g., residual Cl from incomplete fluorination) .

- Solvent Artifacts : Ensure complete solvent removal (e.g., DMSO-d6 in NMR samples can obscure NH peaks). Lyophilize the compound before analysis .

- Cross-Validation : Compare data with PubChem or Reaxys entries for analogous fluoropyridines .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

- Buffering : Prepare stock solutions in 0.1 M HCl (pH 1–2) to prevent free base precipitation. Avoid phosphate buffers, which may complex with the compound .

- Light Sensitivity : Store solutions in amber vials at -20°C; degradation can be monitored via UV-Vis spectroscopy (absorbance loss at λmax 260 nm) .

- Lyophilization : For long-term storage, lyophilize aliquots and reconstitute in degassed solvents to minimize oxidation .

Q. How can this compound be integrated into medicinal chemistry workflows for target validation?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Use the fluorine atom as a bioisostere for hydrogen or hydroxyl groups. Test binding affinity via SPR or ITC against targets like kinase enzymes .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion using LC-MS/MS. Compare half-life (t½) with non-fluorinated analogs .

- Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT) on HEK293 or HepG2 cells to establish IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.